4-(3-Fluoro-4-methylphenyl)-2-hydroxybenzoic acid
Description
4-(3-Fluoro-4-methylphenyl)-2-hydroxybenzoic acid is an organic compound that features a benzene ring substituted with a fluorine atom, a methyl group, and a hydroxybenzoic acid moiety
Properties
IUPAC Name |
4-(3-fluoro-4-methylphenyl)-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-8-2-3-9(6-12(8)15)10-4-5-11(14(17)18)13(16)7-10/h2-7,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUODZZAMICODKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689278 | |
| Record name | 3'-Fluoro-3-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261980-84-0 | |
| Record name | 3'-Fluoro-3-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methylphenyl)-2-hydroxybenzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methylphenyl)-2-hydroxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-(3-Fluoro-4-methylphenyl)-2-hydroxybenzoic acid has several scientific research applications, including:
Biology: It can be used in the study of enzyme inhibitors and other biologically active molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methylphenyl)-2-hydroxybenzoic acid involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(3-Fluoro-4-methylphenyl)-2-hydroxybenzoic acid include:
- 3-Fluoro-4-methylphenylboronic acid
- 4-Fluoro-3-methylphenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This makes it valuable for targeted applications in research and industry, where specific reactivity and interactions are required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
